molecular formula C22H19FN4O2S B2491361 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide CAS No. 1297612-21-5

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide

Cat. No.: B2491361
CAS No.: 1297612-21-5
M. Wt: 422.48
InChI Key: ODVJVAUWRWHZPU-UHFFFAOYSA-N
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Description

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Biological Activity

The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN2O3SC_{21}H_{21}FN_2O_3S with a molecular weight of 400.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological properties, and a pyrazolidine moiety that enhances its pharmacological profile.

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant effects, which may contribute to their protective roles against oxidative stress-related diseases.
  • Receptor Modulation : The compound may interact with receptors involved in pain and inflammation, potentially providing analgesic and anti-inflammatory effects .

Biological Activities

The compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects with IC50 values in the micromolar range against leukemia and solid tumors .
  • Anti-inflammatory Effects : Research has highlighted the potential of thiazole derivatives in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Properties : The compound's structural features suggest it may act as an antioxidant, similar to known antioxidants like quercetin, enhancing cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to the target compound:

  • A study reported that a series of imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity across multiple cancer cell lines, indicating that modifications on the thiazole ring can significantly enhance efficacy .
  • Another investigation focused on the antioxidant activity of thiazole derivatives, demonstrating their ability to enhance NAD(P) quinone reductase activity, which plays a crucial role in detoxifying carcinogens .

Structure-Activity Relationships (SAR)

Understanding SAR is critical for optimizing the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor affinity
Methoxy GroupIncreases solubility and bioavailability
Thiazole RingContributes to enzyme inhibition properties

The presence of specific functional groups can significantly influence the compound's pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)14-7-9-16(23)10-8-14)17-11-18(27-26-17)21(28)24-12-15-5-3-4-6-19(15)29-2/h3-10,17-18,26-27H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKRADASWMPBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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